1-Ethylpiperidin-4-yl trifluoromethanesulfonate

Nucleophilic Substitution Leaving Group Reaction Kinetics

1-Ethylpiperidin-4-yl trifluoromethanesulfonate (CAS 1779127-04-6), a heterocyclic alkylating agent, comprises an N-ethylpiperidine core and a trifluoromethanesulfonate (triflate) leaving group. This electrophilic sulfonate ester, with molecular formula C8H14F3NO3S and weight 261.26 g/mol, is a reactive building block in organic synthesis.

Molecular Formula C8H14F3NO3S
Molecular Weight 261.26 g/mol
Cat. No. B15230759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpiperidin-4-yl trifluoromethanesulfonate
Molecular FormulaC8H14F3NO3S
Molecular Weight261.26 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C8H14F3NO3S/c1-2-12-5-3-7(4-6-12)15-16(13,14)8(9,10)11/h7H,2-6H2,1H3
InChIKeyNBYSMJDPOCIAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylpiperidin-4-yl Trifluoromethanesulfonate: Technical Specifications and Core Utility for Scientific Procurement


1-Ethylpiperidin-4-yl trifluoromethanesulfonate (CAS 1779127-04-6), a heterocyclic alkylating agent, comprises an N-ethylpiperidine core and a trifluoromethanesulfonate (triflate) leaving group . This electrophilic sulfonate ester, with molecular formula C8H14F3NO3S and weight 261.26 g/mol, is a reactive building block in organic synthesis . Its value lies in the triflate moiety, which exhibits several orders of magnitude greater reactivity than common leaving groups like halides and other sulfonates [1], making it a powerful tool for nucleophilic substitution and cross-coupling reactions [2].

Why 1-Ethylpiperidin-4-yl Trifluoromethanesulfonate Cannot Be Replaced by Common Analogs or Halides


Direct substitution of 1-ethylpiperidin-4-yl trifluoromethanesulfonate with a different leaving group or a non-ethylated piperidine analog is not feasible without a significant loss in reaction efficiency or a change in product outcome. The triflate group is among the most powerful leaving groups known, estimated to be ~10^8 times more reactive than bromide [1] and several orders of magnitude more reactive than other common sulfonates like tosylate and mesylate [2]. The N-ethyl substitution on the piperidine ring differentiates it from the simpler piperidin-4-yl triflate, providing distinct lipophilicity and steric properties that influence reaction kinetics and product purification . The following evidence details the quantifiable superiority of the triflate moiety and the specific utility of the N-ethylpiperidine scaffold.

Quantitative Differentiation of 1-Ethylpiperidin-4-yl Trifluoromethanesulfonate: Comparative Reactivity and Stability Data


Superior Leaving Group Ability: Triflate vs. Halides and Other Sulfonates

The triflate group in 1-ethylpiperidin-4-yl trifluoromethanesulfonate exhibits vastly superior leaving group ability compared to common alternatives. It is estimated to be approximately 10^8 times more reactive than bromide (Br⁻) [1]. A direct comparison of reaction rates for α-substituted ethyl propionates with benzylamine establishes the reactivity order: triflate (3a) >> bromide (8a) > mesylate (7a) ≤ tosylate (7b) > chloride (8b) [2].

Nucleophilic Substitution Leaving Group Reaction Kinetics

Electron-Withdrawing Power: Quantifying the Triflate Effect via Hammett Constants

The electronic nature of the triflate group, which dictates its leaving group ability, is quantified by Hammett σp and Taft σI constants. The triflate group (σp = +0.47, σI = +0.84) is significantly more electron-withdrawing than the mesylate (σp = +0.33, σI = +0.61) and tosylate (σp = +0.29, σI = +0.54) groups [1]. This strong electron-withdrawal stabilizes the departing triflate anion (CF3SO3⁻), making it an exceptionally good leaving group.

Physical Organic Chemistry Structure-Activity Relationship Electronic Effects

High and Rapid Reactivity: Hydrolysis Kinetics of Alkyl Triflates

Alkyl triflates, including 1-ethylpiperidin-4-yl trifluoromethanesulfonate, are characterized by their extreme reactivity toward nucleophiles, including water. Hydrolysis of alkyl triflates is often described as occurring 'instantaneously or momentarily' [1]. Experimental measurements show that the hydrolysis reaction at the air-water interface occurs on a timescale of several minutes, and in bulk solution, it is faster than the ~1-minute time resolution of IR spectroscopy [2].

Hydrolysis Reaction Kinetics Stability

Structural Differentiation: Impact of N-Ethyl Substitution on the Piperidine Scaffold

The N-ethyl group on the piperidine ring of 1-ethylpiperidin-4-yl trifluoromethanesulfonate distinguishes it from simpler analogs like piperidin-4-yl triflate . This substitution increases molecular weight and lipophilicity, which can alter reaction kinetics, product solubility, and chromatographic behavior. While direct comparative kinetic data between N-ethyl and N-unsubstituted piperidinyl triflates is not identified in the available primary literature, the difference in physicochemical properties is a standard consideration in synthetic route design .

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Recommended Procurement Scenarios for 1-Ethylpiperidin-4-yl Trifluoromethanesulfonate Based on Verified Performance Data


High-Efficiency N-Alkylation of Weak Nucleophiles

1-Ethylpiperidin-4-yl trifluoromethanesulfonate is the reagent of choice for alkylating amines, sulfonamides, or other nitrogen-containing heterocycles that are poor nucleophiles. The extreme leaving group ability of the triflate, ~10^8 times greater than bromide [1], ensures complete conversion under mild conditions where less reactive alkylating agents (e.g., alkyl halides or tosylates) would fail or require forcing conditions that lead to side reactions. This is particularly critical for synthesizing complex, functional group-rich molecules in medicinal chemistry programs.

Synthesis of 4-Substituted N-Ethylpiperidine Pharmacophores

This compound is an essential building block for constructing 4-substituted N-ethylpiperidine derivatives, a common motif in drug discovery targeting CNS disorders, oncology, and inflammation [1]. The reactive triflate at the 4-position allows for the efficient introduction of diverse nucleophiles (amines, alcohols, thiols, carbon nucleophiles) to generate focused libraries of N-ethylpiperidine analogs. The defined N-ethyl substitution is crucial for achieving the desired pharmacological profile, making generic piperidinyl triflates unsuitable substitutes.

Transition Metal-Catalyzed Cross-Coupling Reactions

The triflate group is a premier electrophile for Pd- or Ni-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi) [1]. 1-Ethylpiperidin-4-yl trifluoromethanesulfonate can serve as a coupling partner to install the N-ethylpiperidine moiety onto aryl, alkenyl, or alkyl frameworks. The superior reactivity of aryl/alkyl triflates over the corresponding halides or tosylates [2] allows for room-temperature couplings and higher yields, especially with challenging substrates, providing a clear advantage in complex molecule synthesis.

Preparation of Quaternary Ammonium Salts and Surfactants

The high reactivity of the alkyl triflate enables the facile synthesis of quaternary N-ethylpiperidinium salts via alkylation of tertiary amines. These salts find use as phase-transfer catalysts, ionic liquids, or specialty surfactants. The rapid and complete reaction afforded by the triflate leaving group [1] ensures high product purity and simplifies purification, a key consideration for industrial-scale production of these materials.

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